molecular formula C21H17ClN6 B214856 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine

4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine

Cat. No. B214856
M. Wt: 388.9 g/mol
InChI Key: QCINLMFWRYCVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research and drug development. This compound is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine is still under investigation. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has significant biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. Additionally, this compound has shown potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine in lab experiments include its high potency, specificity, and low toxicity. However, one of the limitations of using this compound is its high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in treating other diseases. Additionally, researchers may also explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine is a chemical compound that has shown significant potential in medical research and drug development. Its high potency, specificity, and low toxicity make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in treating various diseases.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine involves the reaction of 3-chlorobenzaldehyde, cyclopropylamine, 4-methylphenylhydrazine, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been optimized by various researchers, and different methods have been proposed to enhance the yield and purity of the product.

Scientific Research Applications

4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has been extensively studied for its potential applications in medical research. This compound has shown promising results in various studies, including its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer.

properties

Product Name

4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)tetrazol-5-yl]pyrimidine

InChI

InChI=1S/C21H17ClN6/c1-13-5-9-17(10-6-13)28-21(25-26-27-28)18-12-23-20(14-7-8-14)24-19(18)15-3-2-4-16(22)11-15/h2-6,9-12,14H,7-8H2,1H3

InChI Key

QCINLMFWRYCVSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5CC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5CC5

Origin of Product

United States

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